molecular formula C17H13F2NO2S B2779159 2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide CAS No. 2097919-17-8

2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide

Cat. No.: B2779159
CAS No.: 2097919-17-8
M. Wt: 333.35
InChI Key: DMPLVBISZBBDQC-UHFFFAOYSA-N
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Description

2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with difluoro groups at the 2 and 6 positions, and an ethyl chain linking furan and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between boronic acids and halides . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction on a larger scale. This includes the use of efficient catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. The process would also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Halogen atoms in the benzamide core can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives, while reduction can yield various alcohols or amines.

Scientific Research Applications

2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,6-difluoro-N-[2-(furan-2-yl)ethyl]benzamide: Lacks the thiophene ring, which may affect its biological activity.

    2,6-difluoro-N-[2-(thiophen-3-yl)ethyl]benzamide: Lacks the furan ring, which may alter its chemical reactivity.

    2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide: Similar structure but with a different position of the thiophene ring.

Uniqueness

The presence of both furan and thiophene rings in 2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide provides a unique combination of electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials or drugs with specific properties.

Properties

IUPAC Name

2,6-difluoro-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2NO2S/c18-13-3-1-4-14(19)16(13)17(21)20-9-12(11-6-8-23-10-11)15-5-2-7-22-15/h1-8,10,12H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPLVBISZBBDQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCC(C2=CSC=C2)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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